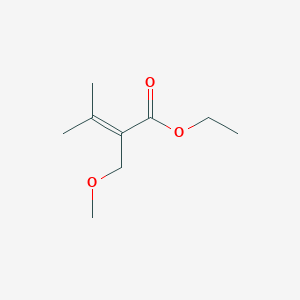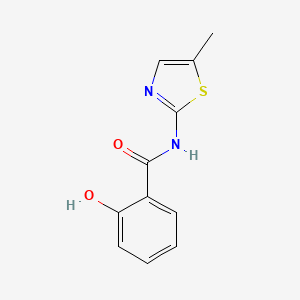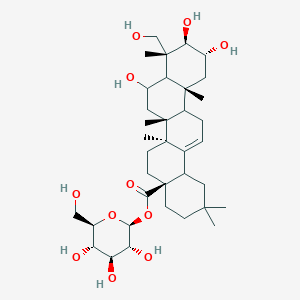
chebuloside II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chebuloside II is a natural compound derived from the plant Terminalia chebula. It is a triterpenoid glycoside with the molecular formula C36H58O11 and a molecular weight of 666.84 g/mol . This compound is known for its various biological activities and has been the subject of numerous scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chebuloside II is primarily obtained from natural sources, specifically from the fruits of Terminalia chebula. The extraction process involves the use of solvents such as methanol or ethanol to isolate the compound from the plant material . The crude extract is then subjected to chromatographic techniques to purify this compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is mainly extracted from natural sources. advancements in biotechnology and synthetic biology may pave the way for large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions
Chebuloside II undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chebuloside II has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical studies and for the synthesis of other triterpenoid glycosides.
Biology: It has been studied for its antimicrobial, antioxidant, and anti-inflammatory properties.
Industry: It is used in the formulation of nutraceuticals and dietary supplements due to its health benefits.
Mechanism of Action
Chebuloside II exerts its effects through various molecular targets and pathways. It has been shown to modulate oxidative stress, inflammation, and lipid metabolism . The compound interacts with specific enzymes and receptors, leading to its biological activities.
Comparison with Similar Compounds
Chebuloside II is unique due to its specific structure and biological activities. Similar compounds include:
Chebuloside I: Another triterpenoid glycoside from Terminalia chebula with similar biological activities.
Arjunglucoside I: A triterpenoid glycoside with antimicrobial and antioxidant properties.
Bellericoside: A compound with similar structural features and biological activities.
These compounds share some similarities with this compound but differ in their specific structures and activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C36H58O11 |
|---|---|
Molecular Weight |
666.8 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,8R,9R,10R,11R,12aR)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C36H58O11/c1-31(2)9-11-36(30(45)47-29-26(43)25(42)24(41)22(16-37)46-29)12-10-34(5)18(19(36)13-31)7-8-23-32(3)14-21(40)28(44)33(4,17-38)27(32)20(39)15-35(23,34)6/h7,19-29,37-44H,8-17H2,1-6H3/t19?,20-,21-,22-,23?,24-,25+,26-,27?,28+,29+,32-,33+,34-,35-,36+/m1/s1 |
InChI Key |
DZVIFFMYEULLBY-NSOPSRGASA-N |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(CC3C1=CCC4[C@]2(C[C@H](C5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)O)C)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


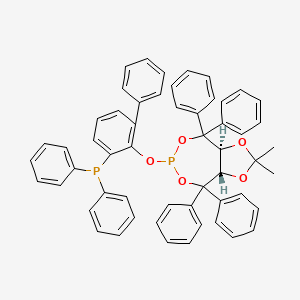
![4-hydroxy-1,7-dimethyl-8-{2-[4-(3-methylbutyl)piperazin-1-yl]ethyl}-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14078311.png)

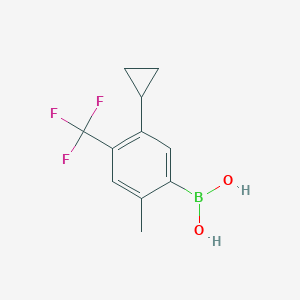
![1-(4-Hydroxy-3-methoxyphenyl)-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078334.png)
![N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide](/img/structure/B14078341.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078352.png)


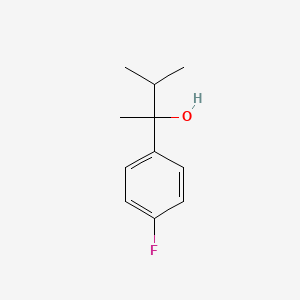

![Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate](/img/structure/B14078361.png)
